molecular formula C17H14O4 B1201663 10-Propionyl dithranol CAS No. 75464-10-7

10-Propionyl dithranol

Cat. No.: B1201663
CAS No.: 75464-10-7
M. Wt: 282.29 g/mol
InChI Key: KRTYVWKREPCSNP-UHFFFAOYSA-N
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Description

10-Propionyl dithranol, also known as this compound, is a useful research compound. Its molecular formula is C17H14O4 and its molecular weight is 282.29 g/mol. The purity is usually 95%.
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Properties

CAS No.

75464-10-7

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

IUPAC Name

1,8-dihydroxy-10-propanoyl-10H-anthracen-9-one

InChI

InChI=1S/C17H14O4/c1-2-11(18)14-9-5-3-7-12(19)15(9)17(21)16-10(14)6-4-8-13(16)20/h3-8,14,19-20H,2H2,1H3

InChI Key

KRTYVWKREPCSNP-UHFFFAOYSA-N

SMILES

CCC(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O

Canonical SMILES

CCC(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O

Synonyms

10-propionyl dithranol

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of 56.6 g (0.25 mole) of purified anthralin in 1750 cm3 of anhydrous toluene, there are added at ambient temperature 27.3 cm3 of anhydrous pyridine (0.34 mole) and then, slowly, over about a 20 minute period, 26.2 cm3 of propionyl chloride (0.3 mole) are added. The mixture is then heated to 85° C. for about 1 hour. After return to ambient temperature, there are added to the reaction mixture 27.3 cm3 of pyridine and 26.2 cm3 of propionyl chloride. This mixture is then heated for 1 hour at a temperature of about 85° C.
Quantity
56.6 g
Type
reactant
Reaction Step One
Quantity
1750 mL
Type
solvent
Reaction Step One
Quantity
27.3 mL
Type
reactant
Reaction Step Two
Quantity
26.2 mL
Type
reactant
Reaction Step Three
Quantity
27.3 mL
Type
reactant
Reaction Step Four
Quantity
26.2 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

24.9 g (0,269 moles) propionyl chloride is added, while stirring, to a mixture containing 50.9 g (0,225 moles) anthralin in 1575 ml of benzene and 27.5 ml of pyridine. The reaction mixture is cooked using a return condenser for 20 hours while stirring. The solution is filtered and the filtrate is evaporated dry under a lowered pressure. The residue is crystallized out from acetic acid. Yield 27.6 g (43.5% of the theoretical). M.p.=149°-154° C.
Quantity
24.9 g
Type
reactant
Reaction Step One
Quantity
50.9 g
Type
reactant
Reaction Step Two
Quantity
1575 mL
Type
solvent
Reaction Step Two
Quantity
27.5 mL
Type
solvent
Reaction Step Two

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